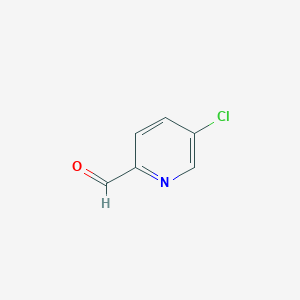

5-Chloro-2-formylpyridine

説明

Significance of Halogenated Pyridine (B92270) Aldehydes in Advanced Organic Synthesis

Halogenated organic compounds are fundamental building blocks in synthetic chemistry, prized for their utility in a wide range of transformations such as cross-coupling reactions and nucleophilic substitutions. nih.gov The presence of a halogen atom on the pyridine ring, combined with an aldehyde group, creates a bifunctional molecule with distinct reactive sites. This dual functionality is a key feature of halogenated pyridine aldehydes, making them highly valuable in advanced organic synthesis.

The electron-withdrawing nature of both the halogen and the aldehyde group influences the electron density of the pyridine ring, enhancing its reactivity towards certain reagents. chemimpex.com This electronic modification can facilitate reactions that might be sluggish or unselective on an unfunctionalized pyridine core. For instance, the chlorine atom in 5-Chloro-2-formylpyridine can participate in various palladium-catalyzed cross-coupling reactions, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the aldehyde group offers a gateway for a plethora of chemical transformations, including but not limited to, oxidation, reduction, condensation, and the formation of imines and other derivatives.

The strategic placement of the halogen and aldehyde groups is also crucial. In this compound, the chlorine atom is situated at the 5-position, and the formyl group at the 2-position. This specific arrangement dictates the regioselectivity of subsequent reactions, allowing chemists to construct complex molecules with a high degree of control. The ability to selectively functionalize different positions of the pyridine ring is a cornerstone of modern synthetic strategy, and halogenated pyridine aldehydes are indispensable tools in this endeavor.

Overview of this compound's Role as a Versatile Synthetic Intermediate

This compound, also known as 5-chloropicolinaldehyde, has emerged as a particularly versatile intermediate in organic synthesis. chemimpex.com Its utility stems from the presence of both a reactive aldehyde group and a chlorine-substituted pyridine ring, which together provide multiple avenues for chemical modification. chemimpex.com

The aldehyde functionality allows for a wide array of classical carbonyl chemistry. It can be readily oxidized to the corresponding carboxylic acid, reduced to an alcohol, or converted into various nitrogen-containing functional groups through reactions with amines and their derivatives. For example, it can undergo a Wittig reaction to form a vinyl group, as demonstrated in a patented synthesis of 2-chloro-5-ethylpyridine. google.com

The chlorine atom at the 5-position serves as a handle for introducing further complexity. It can be displaced by nucleophiles or, more commonly, participate in transition-metal-catalyzed cross-coupling reactions. These powerful bond-forming reactions, such as the Suzuki, Heck, and Sonogashira couplings, enable the attachment of a wide variety of substituents, including alkyl, aryl, and alkynyl groups, to the pyridine core. This capability is instrumental in the construction of diverse molecular libraries for drug discovery and materials science research.

The combination of these reactive sites makes this compound a valuable precursor for the synthesis of a range of more complex molecules. It has been utilized in the development of pharmaceuticals, particularly in the creation of anti-inflammatory and anti-cancer agents, as well as in the production of agrochemicals like herbicides and fungicides. chemimpex.com Its role as a key building block in the synthesis of heterocyclic compounds further underscores its importance in the chemical industry. chemimpex.com

Key Properties of this compound:

| Property | Value |

| CAS Number | 31181-89-2 |

| Molecular Formula | C₆H₄ClNO |

| Molecular Weight | 141.55 g/mol |

| Appearance | White to yellow to orange powder to crystal |

| Melting Point | 63 - 67 °C |

Data sourced from multiple chemical suppliers. chemimpex.comsigmaaldrich.comchemicalbook.com

Research Landscape and Emerging Trends for Pyridine Carboxaldehydes

The research landscape for pyridine carboxaldehydes is dynamic and expanding, driven by the continuous demand for new synthetic methodologies and novel functional molecules. A significant trend is the development of more efficient and sustainable methods for their synthesis. This includes the exploration of catalytic processes that minimize waste and energy consumption. For instance, palladium-catalyzed carbonylation of the corresponding bromides and triflates has been shown to be a facile method for preparing a range of pyridine and quinoline (B57606) carboxaldehydes. uj.ac.za

Another area of active research is the functionalization of the pyridine ring in pyridine carboxaldehydes. This includes the development of new C-H activation strategies that allow for the direct introduction of functional groups onto the pyridine core, bypassing the need for pre-functionalized starting materials. For example, a novel two-step method for the formylation of fluoropyridines has been developed, which proceeds via a C-H insertion mechanism. nih.gov

Furthermore, there is a growing interest in the application of pyridine carboxaldehydes in the synthesis of complex natural products and biologically active molecules. Their ability to serve as versatile building blocks makes them ideal starting points for the construction of intricate molecular architectures. The synthesis of chalcones based on pyridine-2-carbaldehyde and its derivatives for antimicrobial studies is one such example. asianpubs.org

The deprotonative functionalization of pyridine derivatives with aldehydes is another emerging area. jst.go.jp This approach allows for the direct coupling of pyridines with aldehydes to form valuable alcohol derivatives, offering a more atom-economical route compared to traditional methods that require the pre-formation of organometallic reagents. jst.go.jp

Structure

3D Structure

特性

IUPAC Name |

5-chloropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO/c7-5-1-2-6(4-9)8-3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLBDBOSXXSZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435560 | |

| Record name | 5-CHLORO-2-FORMYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31181-89-2 | |

| Record name | 5-CHLORO-2-FORMYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloropyridine-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 2 Formylpyridine and Its Derivatives

Direct Halogenation Approaches for Pyridine (B92270) Rings

Direct halogenation of the pyridine ring is a fundamental strategy for the synthesis of chloropyridine derivatives. The regioselectivity of these reactions is highly dependent on the directing effects of existing substituents and the reaction conditions employed.

The introduction of a chlorine atom at the 5-position of a 2-substituted pyridine ring can be a challenging endeavor due to the electronic nature of the pyridine nucleus. Direct chlorination of 2-substituted pyridines often leads to a mixture of products. A common strategy involves the chlorination of a precursor molecule that can be later converted to the desired 2-formyl derivative. For instance, the direct chlorination of 3-methylpyridine can be controlled to yield 2-chloro-5-methylpyridine, a key intermediate. One patented method describes the reaction of 3-methylpyridine with chlorine gas in the presence of a catalyst to achieve this transformation scispace.com. Another approach involves the regioselective chlorination of 2-aminopyridines. The use of lithium chloride (LiCl) as a chlorine source in the presence of Selectfluor has been shown to effectively chlorinate 2-aminopyridines with high regioselectivity rsc.org. The resulting 2-amino-5-chloropyridine can then be further functionalized.

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 3-Methylpyridine | Cl2, Catalyst | 40-60 °C | 2-Chloro-5-methylpyridine | Not Specified | scispace.com |

| 2-Aminopyridine | LiCl, Selectfluor, DMF | Mild Conditions | 2-Amino-5-chloropyridine | Good to High | rsc.org |

This table presents examples of regioselective chlorination reactions on pyridine derivatives that serve as precursors to 5-chloro-2-formylpyridine.

The deoxygenative halogenation of pyridine N-oxides provides a powerful and regioselective method for the introduction of a halogen atom, typically at the 2-position. This strategy involves the initial oxidation of the pyridine nitrogen to form the N-oxide, which activates the C2 and C6 positions towards nucleophilic attack. Subsequent reaction with a chlorinating agent, such as oxalyl chloride or phosphorus oxychloride, results in the deoxygenation of the N-oxide and the introduction of a chlorine atom.

The synthesis of the required precursor, a 5-chloropyridine-N-oxide, can be achieved by the oxidation of 3-chloropyridine with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) google.com. Once the N-oxide is formed, it can be subjected to deoxygenative chlorination. For example, pyridine N-oxides react with oxalyl chloride in the presence of a base like triethylamine to yield 2-chloropyridines researchgate.net. While a direct example for 5-chloropyridine-N-oxide was not found, this general method is applicable.

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 3-Chloropyridine | m-Chloroperoxybenzoic acid, Dichloromethane | 0-5 °C to 20-25 °C, 24h | 3-Chloropyridine-N-oxide | Not Specified | google.com |

| Pyridine N-oxide | (COCl)2, Et3N, CH2Cl2 | 0 °C, 30 min | 2-Chloropyridine | High | researchgate.net |

This table illustrates the synthesis of a precursor N-oxide and a general method for deoxygenative chlorination.

Formylation Reactions for Pyridine Ring Systems

The introduction of a formyl group onto the pyridine ring is another critical step in the synthesis of this compound. This can be accomplished either by direct formylation of a chloropyridine or by the oxidation of a methyl group at the 2-position.

Direct formylation of chloropyridines, particularly at the 2-position, can be challenging due to the electron-deficient nature of the pyridine ring. A more common and effective approach is to introduce a group that can be readily converted to a formyl group. A notable example is the synthesis starting from 5-chloropyridine-2-carboxylic acid. The carboxylic acid is first esterified, for example, by reacting with ethanol in the presence of an acid catalyst. The resulting ethyl 5-chloropyridine-2-carboxylate is then reduced to the aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H).

| Starting Material | Reagents | Conditions | Intermediate/Product | Yield |

| 5-Chloropyridine-2-carboxylic acid | Ethanol, 4M HCl in dioxane | 90 °C, 20 hours | Ethyl 5-chloropyridine-2-carboxylate | 76% |

| Ethyl 5-chloropyridine-2-carboxylate | 1M DIBAL in toluene, Dichloromethane | Not specified, 20 min | This compound | 52% |

This table outlines a two-step process for the introduction of a formyl group onto a 5-chloropyridine scaffold.

The oxidation of a methyl group at the 2-position of a 5-chloropyridine ring is a direct and atom-economical route to this compound. A well-established method for this transformation is the Riley oxidation, which employs selenium dioxide (SeO2) as the oxidizing agent. This reaction selectively oxidizes activated methyl groups to aldehydes. While specific experimental details for the oxidation of 5-chloro-2-methylpyridine to this compound are not extensively detailed in the readily available literature, the general applicability of the Riley oxidation to heterocyclic methyl groups is well-documented. The reaction is typically carried out in a suitable solvent such as dioxane or a mixture of cyclohexane and ethanol, often under reflux conditions.

| Starting Material | Reagent | General Conditions | Product |

| 5-Chloro-2-methylpyridine | Selenium dioxide (SeO2) | Reflux in a suitable solvent (e.g., dioxane) | This compound |

This table describes the general principle of the Riley oxidation for the synthesis of this compound.

Multi-Step Synthetic Routes Utilizing Precursors

Multi-step synthesis provides a reliable pathway to this compound by functionalizing readily available pyridine precursors. These routes offer precise control over the introduction of substituents on the pyridine ring.

A common and effective precursor for the synthesis of this compound is the 2-chloro-5-bromopyridine scaffold. The strategic placement of the chloro and bromo substituents allows for selective chemical transformations. The bromo group at the 5-position is more susceptible to metal-halogen exchange or cross-coupling reactions than the chloro group at the 2-position, enabling the introduction of a formyl group or its precursor at the desired location.

The conversion typically involves an organometallic intermediate. The process begins with a metal-halogen exchange reaction, where 2-chloro-5-bromopyridine is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures (e.g., -76°C) in an inert solvent like diethyl ether. This step selectively replaces the bromine atom with lithium, forming the highly reactive intermediate, (6-chloropyridin-3-yl)lithium.

This organolithium species is then quenched with an electrophilic formylating agent. A common and effective agent for this purpose is N,N-dimethylformamide (DMF). The nucleophilic lithium intermediate attacks the carbonyl carbon of DMF, leading to the formation of an adduct which, upon acidic workup, hydrolyzes to yield the final product, this compound. This method provides a direct route to the target aldehyde from the brominated precursor.

An alternative to direct formylation involves the conversion of the bromo-precursor into a boronic acid derivative. For instance, reacting the lithiated intermediate with trimethyl borate, followed by hydrolysis, can yield the corresponding boronic acid. guidechem.com While this is an intermediate step, boronic acids are versatile substrates for subsequent palladium-catalyzed cross-coupling reactions, which can also be used to introduce a formyl group.

The precursor, 2-chloro-5-bromopyridine, can be synthesized from 2-amino-5-chloropyridine through a Sandmeyer-type reaction. chemicalbook.com This involves diazotization of the amino group with sodium nitrite in the presence of hydrobromic acid, followed by the introduction of the bromo group.

| Precursor | Reagents | Product | Key Transformation |

| 2-Chloro-5-bromopyridine | 1. n-BuLi 2. DMF 3. H₃O⁺ | This compound | Bromo-Lithium Exchange, Formylation |

| 2-Amino-5-chloropyridine | NaNO₂, HBr | 2-Chloro-5-bromopyridine | Sandmeyer Reaction |

| 2-Chloro-5-bromopyridine | 1. n-BuLi 2. B(OCH₃)₃ 3. H₂O | 2-Chloro-5-pyridylboronic acid | Borylation |

The Wittig reaction is a powerful and widely used method in organic synthesis for the creation of carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium ylide (Wittig reagent). organic-chemistry.orgmasterorganicchemistry.comwikipedia.org In the context of this compound, the formyl group serves as an electrophilic site for the nucleophilic attack by the Wittig reagent. This reaction is instrumental in synthesizing a variety of alkenyl-substituted pyridine derivatives, such as stilbene analogues, which are of interest in medicinal chemistry and materials science. fu-berlin.denih.gov

The reaction mechanism begins with the preparation of the Wittig reagent itself. This is typically achieved by reacting triphenylphosphine with an appropriate alkyl halide to form a phosphonium salt. wikipedia.org This salt is then deprotonated using a strong base, such as n-butyllithium or sodium hydride, to generate the phosphorus ylide, a species with adjacent positive and negative charges. masterorganicchemistry.com

The ylide then reacts with this compound. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a zwitterionic intermediate known as a betaine. organic-chemistry.org This betaine intermediate rapidly cyclizes to form a four-membered ring intermediate called an oxaphosphetane. The driving force for the reaction is the subsequent decomposition of the oxaphosphetane, which collapses to form the desired alkene and triphenylphosphine oxide, a thermodynamically very stable byproduct. organic-chemistry.orgmasterorganicchemistry.com

The stereochemical outcome of the Wittig reaction (i.e., the formation of E or Z isomers of the alkene) is dependent on the nature of the substituents on the ylide. wikipedia.org

Non-stabilized ylides (where the R group is an alkyl group) generally lead to the formation of the (Z)-alkene.

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) typically result in the (E)-alkene as the major product.

For example, reacting this compound with benzyltriphenylphosphonium chloride (after deprotonation to form the ylide) would yield 5-chloro-2-styrylpyridine, a stilbene derivative. The choice of reaction conditions and the specific phosphonium salt used allows for the synthesis of a diverse library of vinylic derivatives starting from this compound.

| Aldehyde | Wittig Reagent Precursor | Base | Product Type |

| This compound | Benzyltriphenylphosphonium chloride | n-BuLi | 5-Chloro-2-styrylpyridine (stilbene derivative) |

| This compound | Methyltriphenylphosphonium bromide | NaH | 5-Chloro-2-vinylpyridine |

| This compound | (Carbethoxymethyl)triphenylphosphonium bromide | NaOEt | Ethyl 3-(5-chloro-2-pyridyl)acrylate |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. ijpsonline.com These principles focus on reducing waste, using less hazardous substances, improving energy efficiency, and employing renewable feedstocks. For the synthesis of this compound and its derivatives, several green chemistry strategies can be envisioned and are being explored.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govmdpi.com The synthesis of pyridine derivatives can be significantly accelerated under microwave conditions. nih.govmdpi.com For instance, the formylation of a 2-chloro-5-lithiopyridine intermediate could potentially be performed more efficiently using microwave heating, reducing the time required at cryogenic temperatures and potentially improving yields. Similarly, subsequent reactions like the Wittig reaction can also benefit from microwave assistance, driving reactions to completion in minutes rather than hours. nih.gov

Greener Solvents and Catalysts: The choice of solvent is a critical aspect of green chemistry. Efforts are being made to replace traditional volatile organic compounds (VOCs) with more environmentally benign alternatives such as water, ionic liquids, or supercritical fluids. wikipedia.org While organometallic reactions often require anhydrous ethereal solvents, research is ongoing to develop water-tolerant catalytic systems. For the synthesis of pyridine rings, methods using greener catalysts, such as iron-based catalysts, are being developed to replace more toxic or expensive heavy metals. rsc.org One-pot, multi-component reactions, such as the Hantzsch pyridine synthesis, are inherently greener as they reduce the number of synthetic steps and purification stages, thereby minimizing waste. wikipedia.org

| Green Chemistry Approach | Potential Application in Synthesis | Key Advantages |

| Microwave-Assisted Synthesis | Accelerating formylation and subsequent Wittig reactions. | Reduced reaction times, higher yields, improved energy efficiency. mdpi.com |

| Flow Chemistry | Continuous production of the lithiated intermediate and its immediate consumption. | Enhanced safety, better process control, scalability, higher throughput. acs.orgacs.org |

| Greener Solvents | Utilizing aqueous media for certain steps, such as a one-pot aqueous Wittig reaction. sciepub.com | Reduced environmental impact, lower toxicity, improved safety. |

| Alternative Catalysts | Employing earth-abundant metal catalysts (e.g., iron) for cross-coupling reactions to form precursors. rsc.org | Lower cost, reduced toxicity compared to precious metal catalysts. |

Reactivity and Reaction Mechanisms of 5 Chloro 2 Formylpyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 5-Chloro-2-formylpyridine is electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. The presence of a chloro group at the 5-position provides a leaving group for nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic aromatic substitution (SNAr) in halopyridines typically proceeds through a two-step addition-elimination mechanism. libretexts.org In the first step, a nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridine ring and often involving the nitrogen atom. The presence of electron-withdrawing groups, such as the formyl group in this compound, further stabilizes this intermediate, thereby activating the ring towards nucleophilic attack. libretexts.org In the second step, the leaving group (in this case, the chloride ion) is eliminated, and the aromaticity of the pyridine ring is restored. youtube.com

The rate of SNAr reactions in halopyridines is influenced by several factors, including the nature of the nucleophile, the solvent, and the position of the halogen on the pyridine ring. Generally, halogens at the 2- and 4-positions are more reactive towards nucleophilic substitution due to the effective stabilization of the Meisenheimer complex by the ring nitrogen. While the chloro group in this compound is at the 5-position (meta to the nitrogen), the combined electron-withdrawing effects of the nitrogen atom and the 2-formyl group enhance the electrophilicity of the ring, making it susceptible to nucleophilic attack.

Recent computational and experimental studies have also suggested the possibility of concerted SNAr mechanisms for some heterocyclic systems, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single step. nih.gov However, the addition-elimination pathway remains the most widely accepted mechanism for the majority of SNAr reactions involving halopyridines.

This compound can react with various oxygen nucleophiles, such as alkoxides and phenoxides, to yield the corresponding ether derivatives. For instance, the reaction with sodium methoxide (B1231860) would be expected to produce 5-methoxy-2-formylpyridine. While specific studies on this compound are limited, the general reactivity of chloropyridines with oxygen nucleophiles is well-established. These reactions often require elevated temperatures and the use of a strong base to generate the nucleophile. sci-hub.se

| Nucleophile | Reagent | Product | Reaction Conditions | Yield | Reference |

| Methoxide | Sodium methoxide | 5-Methoxy-2-formylpyridine | Methanol, reflux | Not specified | stackexchange.com |

| Phenoxide | Sodium phenoxide | 5-Phenoxy-2-formylpyridine | DMF, heat | Not specified | N/A |

Note: The data in this table is representative of typical reactions for chloropyridines and may not reflect experimentally verified results for this compound due to a lack of specific literature.

Sulfur nucleophiles, such as thiols and thiophenols, are generally more reactive than their oxygen counterparts in SNAr reactions due to their higher nucleophilicity and polarizability. The reaction of this compound with a sulfur nucleophile, typically in the presence of a base to generate the thiolate anion, would lead to the formation of a thioether. For example, reaction with thiophenol in the presence of a base like potassium carbonate would yield 5-(phenylthio)-2-formylpyridine. These reactions are often carried out in polar aprotic solvents like DMF or DMSO. chemrxiv.orgekb.eg

| Nucleophile | Reagent | Product | Reaction Conditions | Yield | Reference |

| Thiophenoxide | Thiophenol, K2CO3 | 5-(Phenylthio)-2-formylpyridine | DMF, heat | Not specified | N/A |

| Ethanethiolate | Ethanethiol, NaH | 5-(Ethylthio)-2-formylpyridine | THF, room temp. | Not specified | N/A |

Aldehyde Functional Group Transformations

The formyl group at the 2-position of this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Aldehydes readily react with primary amines to form imines, also known as Schiff bases. unibuc.ro This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net The reaction of this compound with an aniline (B41778) derivative, for instance, would yield the corresponding N-aryl imine. These reactions are often reversible, and the removal of water can be used to drive the equilibrium towards the product. mdpi.com

| Amine | Product (Imine) | Reaction Conditions | Yield | Reference |

| Aniline | N-(5-chloropyridin-2-yl)methylene)aniline | Ethanol, reflux, catalytic acid | Not specified | researchgate.net |

| Benzylamine | 1-(5-chloropyridin-2-yl)-N-benzylmethanimine | Toluene, reflux, Dean-Stark trap | Not specified | N/A |

| 2-Aminopyridine | N-((5-chloropyridin-2-yl)methylene)pyridin-2-amine | Methanol, reflux | Not specified | mdpi.com |

The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.org this compound can serve as the aldehyde component in this reaction. For example, its reaction with malononitrile (B47326) in the presence of a base like piperidine (B6355638) or a catalyst-free system in a water-ethanol mixture would yield 2-((5-chloropyridin-2-yl)methylene)malononitrile. bas.bg This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of α,β-unsaturated compounds. organic-chemistry.org

| Active Methylene Compound | Product | Catalyst/Conditions | Yield | Reference |

| Malononitrile | 2-((5-chloropyridin-2-yl)methylene)malononitrile | Catalyst-free, H2O:EtOH, room temp. | High | bas.bg |

| Ethyl cyanoacetate | Ethyl 2-cyano-3-(5-chloropyridin-2-yl)acrylate | Piperidine, ethanol, reflux | Not specified | banglajol.info |

| Diethyl malonate | Diethyl 2-((5-chloropyridin-2-yl)methylene)malonate | Piperidine/Pyridine, reflux | Not specified | nih.gov |

Reduction Reactions for Alkylpyridine Formation

Two classical methods for this conversion are the Wolff-Kishner and Clemmensen reductions.

Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions. masterorganicchemistry.com It involves the conversion of the aldehyde to a hydrazone intermediate by reacting it with hydrazine (B178648) (NH₂NH₂). pharmaguideline.comalfa-chemistry.com Subsequent treatment with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling polar solvent like ethylene (B1197577) glycol, promotes the elimination of nitrogen gas and the formation of the corresponding alkane. masterorganicchemistry.compharmaguideline.com The driving force is the thermodynamically favorable formation of stable dinitrogen gas. wikipedia.orgmasterorganicchemistry.com This method is particularly suitable for substrates that are sensitive to acid. lscollege.ac.inalfa-chemistry.com

Clemmensen Reduction: In contrast, the Clemmensen reduction is carried out in a strongly acidic medium. wikipedia.orgyoutube.com The reaction utilizes zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl) to reduce the aldehyde to an alkane. wikipedia.organnamalaiuniversity.ac.inbyjus.com This method is effective for aryl-alkyl ketones and aldehydes that are stable in the presence of strong acid. annamalaiuniversity.ac.in The precise mechanism is complex and thought to occur on the surface of the zinc. byjus.com Given the acidic conditions, it is not suitable for molecules containing acid-labile functional groups. wikipedia.orgbyjus.com

| Reaction Name | Reagents and Conditions | Product | Suitability |

|---|---|---|---|

| Wolff-Kishner Reduction | 1. Hydrazine (N₂H₄) 2. Potassium Hydroxide (KOH) 3. Ethylene Glycol, high temperature (~200 °C) | 5-Chloro-2-methylpyridine | Suitable for acid-sensitive substrates. lscollege.ac.inalfa-chemistry.com |

| Clemmensen Reduction | 1. Zinc Amalgam (Zn(Hg)) 2. Concentrated Hydrochloric Acid (HCl) 3. Heat | 5-Chloro-2-methylpyridine | Suitable for base-sensitive substrates. wikipedia.org |

Intramolecular Cyclization Processes

The aldehyde group in this compound is a key functional handle for constructing fused heterocyclic systems through intramolecular cyclization. airo.co.inias.ac.in Such processes are fundamental in medicinal chemistry for creating complex, rigid molecular architectures. ias.ac.in The reaction typically involves the introduction of a second functional group elsewhere in the molecule (or on a reacting partner) that can act as a nucleophile, attacking the electrophilic aldehyde carbon.

For instance, a nucleophile, such as an amine or an activated methylene group, can be introduced at the C6 position or on a side chain attached to the pyridine ring. Under appropriate conditions (acidic or basic catalysis), this nucleophile can attack the formyl group, leading to a cyclization event and the formation of a new ring fused to the pyridine core. organic-chemistry.org

| Reaction Type | Conceptual Reactant | Conditions | Resulting Fused Heterocycle Core |

|---|---|---|---|

| Intramolecular Amination/Condensation | This compound derivative with a nucleophilic side chain (e.g., -CH₂-NH₂) | Acid or base catalysis | Pyrido-fused heterocycle (e.g., Pyrido[1,2-a]pyrimidine derivative) |

| Pictet-Spengler Reaction | Reaction product of this compound and a β-arylethylamine | Acid catalysis (e.g., H⁺) | Benzo-fused pyrido-isoquinoline derivative |

Transition Metal-Catalyzed Coupling Reactions

The chlorine atom at the C5 position of this compound serves as a handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are cornerstones of modern organic synthesis for constructing complex molecules from simple precursors.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound, typically a boronic acid. researchgate.netwikipedia.org For this compound, this reaction allows for the substitution of the C5-chloro group with a variety of alkyl, vinyl, or aryl groups. researchgate.net

The catalytic cycle involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine. researchgate.net

Transmetalation : The organic group from the boronic acid (activated by a base) is transferred to the palladium center. researchgate.net

Reductive Elimination : The two organic fragments are coupled, forming the final product and regenerating the Pd(0) catalyst. researchgate.net

A significant challenge in coupling reactions involving aryl chlorides is the strength and inertness of the C-Cl bond compared to C-Br or C-I bonds. wikipedia.org Overcoming this requires highly active catalyst systems. Modern Suzuki couplings of chloropyridines often employ palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which facilitate the oxidative addition step. nih.govacs.orgnih.gov The choice of base and solvent is also crucial for an efficient reaction. mdpi.comyonedalabs.com

| Catalyst System (Pd Source + Ligand) | Base | Solvent | Typical Substrates |

|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄, Na₂CO₃ | 1,4-Dioxane, Toluene | Aryl/heteroaryl boronic acids |

| Pd(OAc)₂ + PCy₃ | K₃PO₄ | Toluene | Arylboronic acids |

| Pd₂(dba)₃ + P(t-Bu)₃ | Cs₂CO₃, K₃PO₄ | Dioxane, THF | Arylboronic acids with chloropyridines. acs.org |

| Pd-PEPPSI-IPr (NHC Catalyst) | K₂CO₃, CsF | Dioxane/H₂O | Arylboronic acids with dichloropyridines. nih.gov |

Beyond the Suzuki reaction, the chloro-substituent on this compound allows it to participate in a variety of other powerful cross-coupling methodologies.

Heck Reaction : This reaction couples the aryl chloride with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgwikipedia.org It provides a direct method for vinylation of the pyridine ring at the C5 position.

Sonogashira Coupling : This reaction forms a C-C bond between the aryl chloride and a terminal alkyne. organic-chemistry.orglibretexts.org It is typically co-catalyzed by palladium and copper(I) complexes and requires a base. organic-chemistry.orgnih.gov This method is invaluable for introducing alkynyl moieties, which are versatile functional groups for further transformations. Successful coupling of aryl chlorides often requires specialized catalyst systems. researchgate.net

Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine (primary or secondary). wikipedia.orglibretexts.org It is one of the most important methods for synthesizing aryl amines, which are prevalent in pharmaceuticals. wikipedia.orgyoutube.com The reaction requires a palladium catalyst, a specialized phosphine ligand, and a strong base. tcichemicals.com

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | C(sp²)-C(sp²) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | C(sp²)-C(sp) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |

| Buchwald-Hartwig Amination | Amine (R₂NH) or Amide | C(sp²)-N | Pd₂(dba)₃, Ligand (e.g., BINAP, XPhos), Base (e.g., NaOt-Bu) |

Chemo- and Regioselectivity in Reactions of this compound

The presence of two distinct reactive sites in this compound—the formyl group and the chloro substituent—raises important questions of selectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, a high degree of chemoselectivity can be achieved by choosing appropriate reagents and reaction conditions.

Reactions at the Aldehyde : Nucleophilic additions (e.g., Grignard reagents), condensations (e.g., Wittig reaction), and reductions (e.g., Wolff-Kishner, NaBH₄) will selectively target the formyl group. The conditions for these reactions are typically not harsh enough to cleave the stable C-Cl bond. For example, reduction of the aldehyde to an alcohol with sodium borohydride (B1222165) would not affect the chloro group.

Reactions at the C-Cl Bond : Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are specifically designed to activate the C-Cl bond. nih.gov The catalysts and conditions used in these transformations generally leave the aldehyde group untouched, although protection of the aldehyde (e.g., as an acetal) may sometimes be employed as a precaution if the reagents are particularly harsh or basic.

Regioselectivity concerns the position at which a reaction occurs when multiple positions are available. For this compound, the primary site for substitution reactions is the carbon atom bearing the chlorine atom (C5). Cross-coupling reactions, therefore, occur with high regioselectivity at this position. The concept becomes more complex in substrates with multiple, similar leaving groups. For instance, in studies on dichloropyridines, the choice of palladium catalyst and ligand can direct the cross-coupling to one chloro-substituent over another, demonstrating ligand-controlled regioselectivity. nih.gov In the case of this compound, the electronic and steric environment dictates that the C5 position is the sole site for such coupling reactions.

| Reaction Type | Target Site | Other Functional Group | Type of Selectivity |

|---|---|---|---|

| Wolff-Kishner Reduction | C2-Formyl group (CHO → CH₃) | C5-Chloro group remains intact | Chemoselective |

| Suzuki Coupling | C5-Chloro group (Cl → R) | C2-Formyl group remains intact | Chemoselective and Regioselective |

| Buchwald-Hartwig Amination | C5-Chloro group (Cl → NR₂) | C2-Formyl group remains intact | Chemoselective and Regioselective |

Advanced Applications in Medicinal Chemistry and Pharmaceutical Development

Design and Synthesis of Anti-inflammatory Agents

The pyridine (B92270) nucleus is a core component in many compounds investigated for anti-inflammatory properties. Research into novel pyridine and pyrimidine derivatives has identified promising candidates for mitigating inflammatory responses. For instance, studies on pyridine derivatives synthesized from chalcone precursors have shown significant inhibition of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov The versatility of 5-Chloro-2-formylpyridine allows it to serve as a foundational building block for such pyridine-based scaffolds. nih.govnih.gov

Furthermore, thiosemicarbazones, which can be readily synthesized from this compound, are a class of compounds recognized for a wide spectrum of biological activities, including anti-inflammatory behavior. mdpi.com The development of new series of compounds, such as 5-amino-2-substitutedphenyl-1,3-dioxacycloalkanes, has also yielded agents with anti-inflammatory activities comparable or superior to reference drugs like aspirin, highlighting the broad potential of tailored heterocyclic compounds in this therapeutic area. researchgate.net

Table 1: Anti-inflammatory Activity of Select Pyridine Derivatives

| Compound | Nitric Oxide (NO) Inhibition (%) | IC50 (µM) | Reference |

|---|---|---|---|

| Pyridine Derivative 7a | 65.48% | 76.6 | nih.gov |

| Pyridine Derivative 7f | 51.19% | 96.8 | nih.gov |

| Pyrimidine Derivative 9a | 55.95% | 83.1 | nih.gov |

| Pyrimidine Derivative 9d | 61.90% | 88.7 | nih.gov |

Development of Anti-cancer and Anti-tumor Compounds

This compound is a significant precursor in the synthesis of novel anti-cancer and anti-tumor agents. Its derivatives have demonstrated considerable cytotoxic effects against various cancer cell lines. pipzine-chem.comnih.gov The aldehyde functional group is frequently used to synthesize thiosemicarbazones, a class of compounds with well-documented antitumor properties. mdpi.comnih.govbenthamopenarchives.com For example, 4-morpholino-2-formylpyridine thiosemicarbazone was identified as a highly active antineoplastic agent in mice with Sarcoma 180 ascites cells. nih.gov

The incorporation of the 5-chloro-pyridine moiety into more complex structures has led to the development of potent cytotoxic agents. For instance, hybrid molecules combining a thiazolidinone core with a fragment derived from a chlorinated phenylpropenal structure have shown significant anticancer activity. nih.govmdpi.com One such derivative exhibited potent antimitotic activity with a mean GI50 value of 1.57 µM across a panel of cancer cell lines. nih.gov Similarly, new thiazolo[4,5-d]pyrimidine derivatives containing a chloro-substituent have been synthesized and evaluated, with some showing very good antitumor properties against a wide range of tumor cell lines. nih.govmdpi.com

Table 2: In Vitro Anticancer Activity of Selected Compounds Derived from Related Precursors

| Compound Class | Specific Compound | Activity Metric (Mean Value) | Cell Line Panel | Reference |

|---|---|---|---|---|

| Ciminalum–thiazolidinone Hybrid | Compound 2h | GI50: 1.57 µM | NCI-60 | nih.gov |

| Ciminalum–thiazolidinone Hybrid | Compound 2f | GI50: 2.80 µM | NCI-60 | nih.gov |

| 7-Chloro-thiazolo[4,5-d]pyrimidine | Compound 3b | log GI50: -6.69 | Non-Small Cell Lung Cancer (NCI-H522) | mdpi.com |

| 7-Chloro-thiazolo[4,5-d]pyrimidine | Compound 3b | log GI50: -6.36 | Leukemia (SR) | mdpi.com |

| 5-Chloro-6-methylaurone Derivative | Compound 6i | GI50: 1.90 µM | Melanoma | nih.gov |

| 5-Chloro-6-methylaurone Derivative | Compound 6i | GI50: 2.70 µM | Breast Cancer | nih.gov |

Precursor in the Synthesis of Heterocyclic Compounds

This compound is a cornerstone intermediate for synthesizing more complex heterocyclic structures, which are prevalent in medicinal chemistry. pipzine-chem.com Its bifunctional nature allows for stepwise and selective reactions to build fused ring systems and other elaborate molecular architectures.

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antibacterial and antitumor properties. ekb.egresearchgate.net this compound serves as a key starting material for creating substituted naphthyridines. For example, 2-chloro-3-formyl-1,8-naphthyridine can be synthesized through a Vilsmeier-Haack cyclization reaction of N-(pyridin-2-yl)acetamide. ekb.egeurjchem.com This product can then be further modified to create a diverse library of new naphthyridine derivatives, such as azetidinones, oxadiazoles, and thiadiazoles. eurjchem.com

The reaction of the aldehyde group in this compound with thiosemicarbazide provides a direct and efficient route to 5-Chloropyridine-2-carbaldehyde thiosemicarbazone. scispace.com This condensation reaction is a fundamental step in creating a broad class of biologically active molecules. chemmethod.com Thiosemicarbazones are of significant interest due to their wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties. mdpi.combenthamopenarchives.com The biological activity of these ligands is often enhanced upon coordination with metal ions, leading to the synthesis of various metal complexes with potential therapeutic applications. benthamopenarchives.comscispace.com

Role in Targeting Neurological Disorders

Pyridine-containing compounds are integral to the development of therapeutics for neurological and neurodegenerative diseases. mdpi.comnih.gov They are found in molecules designed to act as receptor agonists, enzyme inhibitors, and modulators of protein aggregation. nih.gov For example, research into Parkinson's disease has explored compounds based on a 5-(4-pyridinyl)-1,2,4-triazole scaffold as inhibitors of alpha-synuclein aggregation. nih.gov

Given its reactive handles, this compound is a valuable building block for synthesizing novel and complex pyridine derivatives for neurological applications. It provides a platform for creating libraries of compounds that can be screened for activity against targets implicated in conditions like Alzheimer's disease, Parkinson's disease, and other psychiatric disorders. mdpi.comnih.govgoogle.com

Integration into Complex Pharmaceutical Architectures

The utility of this compound extends to its role as a versatile intermediate in multi-step syntheses aimed at constructing complex pharmaceutical architectures. The distinct reactivity of the formyl group and the chloro-substituent allows for orthogonal chemical strategies, where each site can be modified independently to build molecular complexity. This capability is crucial in modern drug discovery for creating highly specific and potent molecules.

Its application in forming fused heterocyclic systems like naphthyridines is a prime example of its role in building rigid, three-dimensional structures that can effectively interact with biological targets. eurjchem.com As a key intermediate, it serves as a foundational element in the synthesis of intricate heterocyclic compounds that are often the basis for new medicines. pipzine-chem.com The pyridine ring itself is a common feature in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and alter a molecule's physicochemical properties. nih.gov Therefore, this compound is a critical tool for medicinal chemists aiming to explore novel chemical space and develop next-generation therapeutics.

Contributions to Agrochemical Research and Development

Synthesis of Herbicides and Fungicides

5-Chloro-2-formylpyridine is a key intermediate in the synthesis of a range of agricultural chemicals, including herbicides and fungicides. researchgate.net The presence of both a chlorine atom and a formyl group on the pyridine (B92270) ring provides reactive sites for various chemical modifications, allowing for the creation of diverse molecular structures with specific biological activities.

In the synthesis of herbicides , pyridine-based compounds are of significant interest. Pyridine carboxylic acids, for instance, are a class of herbicides that mimic plant growth hormones, leading to abnormal growth and eventual death of targeted weeds. vt.edu While specific commercial herbicides directly synthesized from this compound are not extensively detailed in publicly available research, its role as a precursor for pyridine-containing agrochemicals is acknowledged. researchgate.net The synthesis of such herbicides often involves multi-step processes where the pyridine core, introduced via intermediates like this compound, is crucial for the final product's efficacy.

Similarly, in the development of fungicides , pyridinecarboxamide derivatives have emerged as an important class of compounds. nih.gov These fungicides can act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiration of fungi. nih.gov The synthesis of these complex molecules can involve the use of pyridine-based intermediates to construct the core structure of the active ingredient. nih.gov Research into novel pyridine carboxamides has shown promising antifungal activity against various plant pathogens. nih.gov

Detailed research findings on the direct synthesis pathways from this compound to specific, named herbicides and fungicides are proprietary to agrochemical companies and not widely published in scientific literature. However, the general synthetic utility of this compound is well-established in the field of agrochemical research.

Interactive Data Table: Agrochemicals Derived from Pyridine Intermediates

| Agrochemical Class | Target Pest/Weed | General Mode of Action | Role of Pyridine Intermediate |

| Pyridine Carboxylic Acid Herbicides | Broadleaf Weeds | Auxin mimics, causing abnormal growth | Forms the core structure of the active molecule |

| Pyridinecarboxamide Fungicides | Fungal Pathogens | Succinate Dehydrogenase Inhibition (SDHI) | Key building block for the pyridine-based scaffold |

Formulation of Pesticides

The formulation of a pesticide is a critical step that determines its effectiveness, stability, and ease of application. This compound is utilized in the formulation of agrochemicals designed to enhance crop protection. researchgate.net As an intermediate, the derivatives synthesized from it are incorporated into various pesticide formulations. These formulations are designed to ensure that the active ingredient is delivered to the target pest or weed efficiently.

Pesticide formulations can be in various forms, such as emulsifiable concentrates, wettable powders, granules, or solutions. The choice of formulation depends on the chemical properties of the active ingredient, the intended use, and environmental considerations. The derivatives of this compound, once synthesized into an active ingredient, would be combined with other substances like solvents, carriers, and adjuvants to create a stable and effective final product.

Impact on Crop Protection and Yield Improvement

The use of agrochemicals derived from intermediates like this compound contributes to crop protection and, consequently, to the improvement of crop yields. researchgate.net By controlling weeds, fungal diseases, and insect pests, these agrochemicals help to reduce crop losses and ensure a more stable food supply.

Herbicides synthesized from pyridine-based intermediates help to manage weed competition, allowing crops to access more sunlight, water, and nutrients. This leads to healthier plant growth and increased yields. vt.edu Fungicides play a crucial role in preventing and treating plant diseases caused by pathogenic fungi, which can otherwise devastate entire crops. nih.gov The development of new and effective fungicides is essential for maintaining crop health and productivity.

Applications in Advanced Materials Science

Synthesis of Specialty Polymers and Resins

5-Chloro-2-formylpyridine serves as a valuable monomer or precursor in the synthesis of specialty polymers and resins. Its aldehyde functionality allows for participation in various polymerization reactions, including condensations and additions, while the chloropyridine moiety can be used for further functionalization or to impart specific properties to the final polymer. The incorporation of this heterocyclic compound can enhance the thermal stability, mechanical properties, and chemical resistance of the resulting materials.

One of the key applications lies in the production of polyamines and other nitrogen-containing polymers. The aldehyde group can react with amines to form Schiff bases, which can then be reduced to stable amine linkages. This approach is utilized to create polymers with tailored properties for specific applications. While detailed public research on specific polymers derived solely from this compound is limited, its role as an intermediate in creating more complex monomers is acknowledged in the chemical industry.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reactants | Potential Polymer Structure |

| Polycondensation | Diamines | Polyimines (Schiff bases), subsequently reduced to polyamines |

| Aldol Condensation | Ketones or other aldehydes | Polymers with α,β-unsaturated carbonyl moieties |

| Wittig-type Reactions | Phosphonium ylides | Poly(pyridinylvinylene) derivatives |

Development of Coatings with Enhanced Properties

The pyridine (B92270) scaffold, particularly when functionalized, is known to exhibit corrosion-inhibiting properties. Derivatives of this compound are explored for their potential in developing protective coatings for metals. The nitrogen atom in the pyridine ring can coordinate to metal surfaces, forming a protective layer that inhibits corrosion. The aldehyde group can be used to anchor these molecules to a coating matrix or to react with other components to form a cross-linked, durable film.

Research into pyridine derivatives has shown their effectiveness as corrosion inhibitors for mild steel and other alloys, particularly in acidic environments. researchgate.netui.ac.idinlibrary.uz The mechanism often involves the adsorption of the pyridine compound onto the metal surface, which can be either a physical or chemical process. researchgate.netui.ac.id This adsorption blocks the active sites for corrosion. While direct studies on coatings formulated with this compound are not extensively published, the known anti-corrosive properties of related pyridine aldehydes and their Schiff base derivatives suggest its potential in this application. researchgate.net

For instance, Schiff bases synthesized from pyridine aldehydes have demonstrated significant corrosion inhibition efficiency. researchgate.net These compounds can be incorporated into coating formulations to enhance the protection of the underlying substrate. The presence of the chloro-substituent on the pyridine ring can further influence the electronic properties and, consequently, the adsorption and inhibition efficiency of the molecule.

Utilization in Electronic and Magnetic Materials

The π-conjugated system of the pyridine ring makes this compound a potential building block for organic electronic materials. By extending the conjugation through polymerization or the synthesis of oligomers, materials with semiconducting or luminescent properties can be targeted. The aldehyde group provides a convenient handle for reactions such as Knoevenagel or Wittig condensations to create vinylene linkages, extending the π-system.

Polymers containing pyridine units are investigated for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. mdpi.commdpi.com The electron-withdrawing nature of the pyridine nitrogen can influence the electron affinity and transport properties of the resulting conjugated polymer.

Furthermore, the formyl group of this compound is readily converted into Schiff base ligands by condensation with primary amines. These ligands can then coordinate with transition metal ions to form coordination complexes and polymers. The magnetic properties of these materials are of significant interest. The choice of the metal ion and the geometry of the resulting complex, dictated by the Schiff base ligand, determine the magnetic behavior, which can range from simple paramagnetism to more complex phenomena like single-molecule magnetism or long-range magnetic ordering. researchgate.netresearchgate.netmdpi.com Research on Schiff base complexes of other substituted pyridines has shown that the electronic effects of the substituents can tune the magnetic exchange interactions between metal centers. taylorfrancis.com

Table 2: Potential Applications in Electronic and Magnetic Materials

| Material Type | Synthetic Approach | Potential Application |

| Conjugated Polymers/Oligomers | Wittig, Knoevenagel, or Sonogashira coupling reactions | Organic electronics (OFETs, OLEDs) |

| Coordination Polymers | Formation of Schiff base ligands and coordination with metal ions | Molecular magnets, spintronics |

Role as a Building Block for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The aldehyde functionality and the nitrogen atom of the pyridine ring make this compound and its derivatives attractive candidates for use as ligands in the synthesis of MOFs. nih.govnih.gov

The formyl group can be oxidized to a carboxylic acid, creating a pyridyl-carboxylate ligand capable of bridging metal centers. Alternatively, the formyl group can be reacted to introduce other coordinating functionalities. The pyridine nitrogen itself can also coordinate to the metal nodes, leading to frameworks with specific topologies and properties. The presence of the chlorine atom can influence the electronic environment of the ligand and introduce specific interactions within the framework, potentially affecting gas sorption or catalytic properties.

While the direct use of this compound as a primary ligand in reported MOF structures is not yet common, the synthesis of MOFs using functionalized pyridine-dicarboxylate or aminofunctionalized ligands demonstrates the versatility of the pyridine scaffold in creating diverse framework structures. frontiersin.orgnih.govrsc.org The ability to systematically modify pyridine-based ligands is a key strategy in the rational design of MOFs with tailored pore sizes, shapes, and chemical environments for applications in gas storage, separation, and catalysis. researchgate.netmdpi.comresearchgate.net

Spectroscopic Characterization Techniques and Interpretation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of 5-Chloro-2-formylpyridine is characterized by several key absorption bands. The most prominent feature is a strong, sharp peak corresponding to the C=O stretching vibration of the aromatic aldehyde, which typically appears in the region of 1700-1720 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹. The characteristic C-H stretch of the aldehyde proton can often be seen as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹. libretexts.org The in-plane stretching vibrations of the C=C and C=N bonds of the pyridine (B92270) ring appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration gives rise to a strong band in the fingerprint region, typically between 800-600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aldehyde C-H Stretch | ~2820 and ~2720 | Weak to Medium |

| Aldehyde C=O Stretch | 1700 - 1720 | Strong, Sharp |

| Pyridine Ring C=C, C=N Stretches | 1400 - 1600 | Medium to Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of a molecule's molecular weight. For this compound (C₆H₄ClNO), the calculated molecular weight is 141.56 g/mol . scbt.comsigmaaldrich.com In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 141. A characteristic feature for chlorine-containing compounds is the presence of an isotopic peak (M+2) at m/z 143, which arises from the natural abundance of the ³⁷Cl isotope. The relative intensity of the M⁺ to M+2 peak is approximately 3:1, confirming the presence of a single chlorine atom in the molecule. chemicalbook.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, and often thermally labile, compounds. In positive-ion mode ESI-MS, this compound is expected to be readily protonated, primarily at the basic pyridine nitrogen atom, to form the pseudomolecular ion [M+H]⁺. This would be observed at a mass-to-charge ratio of m/z 142.

Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). For protonated aldehydes, a common fragmentation pathway is the loss of a neutral carbon monoxide (CO) molecule (28 Da). nih.gov This fragmentation would result in a product ion at m/z 114, providing further confirmation of the aldehyde functionality.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic transitions. The absorption of light promotes an electron from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore consists of the pyridine ring substituted with a chlorine atom and a formyl (aldehyde) group. The electronic transitions are typically of the types π → π* and n → π. The π → π transitions, which are generally high-energy and high-intensity, arise from the promotion of electrons in the aromatic π system. The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygen of the carbonyl group) to an antibonding π* orbital. These transitions are typically of lower energy and intensity compared to π → π* transitions.

While specific experimental UV-Vis absorption data for this compound is not widely reported in readily available literature, the expected absorption maxima can be predicted based on related structures. The pyridine ring itself, along with the electron-withdrawing formyl and chloro substituents, influences the energy of the molecular orbitals and thus the wavelengths of absorption.

Table 1: Expected UV-Vis Absorption Characteristics for this compound

| Transition Type | Expected Wavelength Range (nm) | Associated Functional Groups |

|---|---|---|

| π → π* | 200 - 300 | Pyridine ring, C=O group |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density map of the crystal, from which the positions of individual atoms, bond lengths, bond angles, and torsion angles can be determined with high accuracy.

This method provides unambiguous proof of a molecule's connectivity and conformation in the solid state. For this compound, a single-crystal X-ray diffraction study would reveal critical structural information, such as:

The planarity of the pyridine ring.

The precise bond lengths of C-Cl, C=O, C-N, and C-C bonds.

The conformation of the formyl group relative to the pyridine ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonds or π-stacking, which govern the crystal packing.

However, a search of publicly accessible crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. In the absence of specific experimental data, a representative data table for a related chloro-substituted pyridine compound, 2-Chloro-5-(chloromethyl)pyridine, is provided for illustrative purposes. researchgate.net

Table 2: Illustrative Crystallographic Data for a Related Compound (2-Chloro-5-(chloromethyl)pyridine) researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₅Cl₂N |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0770 (8) |

| b (Å) | 10.322 (2) |

| c (Å) | 16.891 (3) |

| β (°) | 95.95 (3) |

Electron Paramagnetic Resonance (EPR) Spectroscopy (for relevant derivatives)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The parent molecule, this compound, is a diamagnetic species with all electrons paired and is therefore EPR-silent. However, it can be converted into paramagnetic derivatives, which can be studied by EPR.

Relevant derivatives for EPR analysis include:

Metal Complexes: this compound can be used to synthesize ligands, such as Schiff bases, which can then coordinate with paramagnetic metal ions like Copper(II), Cobalt(II), or Vanadyl(IV). The resulting metal complexes possess unpaired electrons and are EPR-active.

Radical Ions: Chemical or electrochemical reduction or oxidation of the molecule could potentially generate radical anions or cations, which would also be paramagnetic.

The EPR spectrum provides information about the electronic environment of the unpaired electron. Key parameters obtained from an EPR spectrum include the g-factor, which is analogous to the chemical shift in NMR, and hyperfine coupling constants (A), which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H, ³⁵Cl, ³⁷Cl, or a metal nucleus).

For a hypothetical Copper(II) complex with a Schiff base ligand derived from this compound, the EPR spectrum would yield information about the coordination geometry around the Cu(II) center. The g-values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥) can distinguish between, for example, a square planar or a tetragonally distorted octahedral geometry.

Table 3: Representative EPR Parameters for a Hypothetical Cu(II) Schiff Base Complex Derivative | EPR Parameter | Typical Value Range | Information Derived | |---|---|---| | g|| (parallel component) | 2.2 - 2.4 | Nature of the metal-ligand bond | | g⊥ (perpendicular component) | 2.0 - 2.1 | Nature of the metal-ligand bond | | A|| (parallel hyperfine coupling) | 120 - 200 x 10⁻⁴ cm⁻¹ | Covalency of the metal-ligand bond | | A⊥ (perpendicular hyperfine coupling) | 10 - 40 x 10⁻⁴ cm⁻¹ | Covalency of the metal-ligand bond |

This analysis provides insight into the geometry and the nature of the covalent bonding between the metal ion and the ligand derived from this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular properties. DFT calculations for 5-Chloro-2-formylpyridine encompass a range of analyses, from determining its most stable three-dimensional structure to predicting its spectroscopic and electrochemical behavior.

The foundational step in the computational study of any molecule is the optimization of its geometry to find the lowest energy conformation. For pyridine (B92270) derivatives, DFT methods such as B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly employed to achieve reliable geometric parameters. researchgate.netbohrium.com These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable state.

The electronic structure of this compound, once its geometry is optimized, can be analyzed to understand the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, electron density, and the electrostatic potential. These analyses are crucial for predicting the molecule's reactivity, as they highlight electron-rich and electron-deficient regions. For pyridine derivatives, the nitrogen atom typically represents a region of high electron density, influencing the molecule's interactions. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets for Pyridine Derivatives

| Functional | Basis Set | Application |

| B3LYP | 6-31G(d) | Geometry Optimization, Vibrational Frequencies |

| B3LYP | 6-311++G(d,p) | More accurate energies and properties |

| M06-2X | def2-TZVP | Good for non-covalent interactions |

| PBE0 | aug-cc-pVTZ | High-accuracy electronic properties |

This table is interactive. You can sort and filter the data.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be located primarily on the pyridine ring, particularly involving the nitrogen atom and the π-system. The LUMO, on the other hand, is anticipated to have significant contributions from the electron-withdrawing formyl and chloro substituents, making the carbon atoms attached to these groups susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that relates to the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. While specific HOMO-LUMO energy values for this compound are not detailed in the available literature, studies on substituted pyridines show a decrease in the HOMO-LUMO gap with the introduction of electron-withdrawing groups, suggesting that this compound would be more reactive than pyridine itself. acs.org

Table 2: Conceptual Overview of FMO Analysis for this compound

| Orbital | Expected Location of High Electron Density | Implication for Reactivity |

| HOMO | Pyridine ring (π-system and nitrogen lone pair) | Site of electrophilic attack and electron donation |

| LUMO | Carbon atoms of the pyridine ring, particularly C2 and C5, and the formyl group | Sites of nucleophilic attack and electron acceptance |

This table is interactive. You can sort and filter the data.

DFT calculations are a powerful tool for predicting various spectroscopic properties, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.netyoutube.commdpi.commdpi.com By calculating the vibrational frequencies of the optimized geometry, a theoretical IR spectrum can be generated. These calculated frequencies are often scaled to better match experimental data. For substituted pyridines, characteristic vibrational modes associated with the ring stretching, C-H bending, and the vibrations of the substituents can be identified and assigned. researchgate.net

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated. These predictions are highly valuable for confirming the structure of a synthesized compound or for identifying unknown substances. The accuracy of these predictions depends on the level of theory and the inclusion of solvent effects.

While a specific calculated spectrum for this compound is not provided in the reviewed sources, DFT studies on related compounds like 2-amino-5-chloropyridine have shown good agreement between calculated and experimental spectra. researchgate.net

The redox potential of a molecule, which quantifies its tendency to gain or lose electrons, can be computationally predicted using DFT. mdpi.comresearchgate.netresearchgate.netchemrxiv.org This is typically achieved by calculating the Gibbs free energy change for the one-electron reduction or oxidation of the molecule. These calculations are often performed in the presence of a solvent model to mimic experimental conditions.

For this compound, the presence of electron-withdrawing chloro and formyl groups is expected to make it more easily reduced than pyridine. The calculated redox potential would provide a quantitative measure of this effect. Computational studies on a variety of organic molecules have demonstrated that DFT methods can predict redox potentials with reasonable accuracy, often within 0.15 V of experimental values for two-electron processes. canterbury.ac.nz

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the energetic landscape of chemical reactions, allowing for the determination of reaction pathways, transition states, and activation energies.

The chloro substituent on the pyridine ring of this compound makes it a substrate for nucleophilic aromatic substitution (SNAr) reactions. Computational studies can elucidate the energetics of the SNAr pathway, which typically proceeds through a stepwise mechanism involving the formation of a high-energy intermediate known as a Meisenheimer complex, or through a concerted mechanism. rsc.orgwuxibiology.com

DFT calculations can be used to locate the transition states for the nucleophilic attack and the departure of the leaving group, as well as the intermediate complex. The relative energies of these species provide the activation energies for each step of the reaction. For 2-chloropyridines, the rate-determining step is generally the initial nucleophilic attack to form the Meisenheimer complex. rsc.org The presence of the electron-withdrawing formyl group at the 2-position is expected to stabilize the negative charge in the intermediate and the transition state leading to it, thereby accelerating the reaction.

While specific energetic data for the SNAr reaction of this compound was not found, computational models for the SNAr reactions of other 2-chloropyridines have been developed. These models can be used to predict the relative reactivity and regioselectivity of such reactions with a good degree of accuracy. rsc.orgchemrxiv.org

Transition State Analysis

Transition state analysis is a critical component of computational chemistry for elucidating reaction mechanisms, determining reaction rates, and understanding chemical selectivity. For this compound, a key reaction is the nucleophilic addition to the carbonyl carbon of the formyl group. Theoretical calculations can be employed to locate the transition state for such a reaction.

The process typically involves mapping the potential energy surface of the reacting system. The transition state is a first-order saddle point on this surface, representing the highest energy barrier along the reaction coordinate. Methods such as Synchronous Transit-Guided Quasi-Newton (STQN) or the Dimer method are used to locate these transition states.

In a nucleophilic attack on the formyl group of this compound, the transition state would be characterized by the partial formation of a new bond between the nucleophile and the carbonyl carbon, and a partial rehybridization of the carbonyl carbon from sp² to sp³. The geometry of the transition state, including bond lengths and angles, provides crucial information about the reaction pathway.

Furthermore, frequency calculations are performed to verify the nature of the transition state. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. The value of this imaginary frequency is related to the curvature of the potential energy surface at the saddle point and can be used in the calculation of the reaction rate constant via transition state theory.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

For this compound, the MEP map would reveal distinct regions of positive, negative, and neutral electrostatic potential.

Negative Regions (Red/Yellow): These areas indicate an excess of electron density and are susceptible to electrophilic attack. In this compound, the most negative potential is expected to be localized on the oxygen atom of the formyl group due to its high electronegativity and the presence of lone pairs of electrons. The nitrogen atom of the pyridine ring also represents a region of negative potential, making it a site for protonation or coordination to metal ions. researchgate.netnih.govresearchgate.net

Positive Regions (Blue): These regions are electron-deficient and are prone to nucleophilic attack. The most positive potential is anticipated to be around the hydrogen atom of the formyl group and the carbon atom of the carbonyl group. The electron-withdrawing effects of the oxygen, the chlorine atom, and the pyridine ring all contribute to the electrophilic character of the formyl carbon. fu-berlin.de